![molecular formula C23H23NO5 B2444280 3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 946292-80-4](/img/structure/B2444280.png)
3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Description
3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Syntheses
Heterocyclic compounds, including tetrahydrofuran, dioxolane, and oxazoline derivatives, are synthesized via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These reactions are significant for developing pharmaceuticals and complex organic molecules, demonstrating the versatility of heterocyclic chemistry in synthesis applications (Bacchi et al., 2005).
Antimicrobial Activities
Synthesis of novel triazole derivatives, including Schiff base and Mannich base derivatives, highlights the potential of such compounds in antimicrobial applications. These newly synthesized compounds have been screened for antimicrobial activities, with some showing good or moderate activities against various microorganisms. This research underscores the ongoing search for new antimicrobial agents in combating resistant strains of bacteria and fungi (Bektaş et al., 2007).
Catalytic Hydrogenation Applications
The study of catalytic hydrogenation of dihydrooxazines highlights the potential for producing a dynamic mixture of enamines and tetrahydro-2-furanamines. These findings are crucial for the development of new synthetic methodologies in organic chemistry, particularly for the synthesis of 1,4-amino alcohols and isomeric dihydrofurans, which are valuable intermediates in pharmaceutical manufacturing (Sukhorukov et al., 2008).
Material Science and Polymer Chemistry
The synthesis of a monomer combining benzoxazine and coumarin rings, which undergoes photodimerization and thermal ring-opening reactions, showcases the intersection of organic synthesis and material science. These reactions are pivotal for the development of new materials with potential applications in coatings, adhesives, and the broader field of polymer chemistry (Kiskan & Yagcı, 2007).
properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-26-17-7-4-15(5-8-17)19-11-16-6-9-21-20(22(16)29-23(19)25)13-24(14-28-21)12-18-3-2-10-27-18/h4-9,11,18H,2-3,10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGAWNJPHTFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5CCCO5)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one |
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